molecular formula C12H8Cl2O B12644711 (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- CAS No. 53905-32-1

(1,1'-Biphenyl)-4-ol, 2,4'-dichloro-

Cat. No.: B12644711
CAS No.: 53905-32-1
M. Wt: 239.09 g/mol
InChI Key: TWTMZCBRSZGINH-UHFFFAOYSA-N
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Description

(1,1’-Biphenyl)-4-ol, 2,4’-dichloro-: is an organic compound with the molecular formula C12H8Cl2O . It is a derivative of biphenyl, where two chlorine atoms are substituted at the 2 and 4 positions, and a hydroxyl group is attached at the 4’ position. .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-4-ol, 2,4’-dichloro- can be achieved through various methods, including the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of solvents such as toluene or ethanol and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of (1,1’-Biphenyl)-4-ol, 2,4’-dichloro- often involves chlorination of biphenyl followed by hydroxylation . The chlorination process uses chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The hydroxylation step can be carried out using various oxidizing agents like hydrogen peroxide or sodium hypochlorite .

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-4-ol, 2,4’-dichloro- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce biphenyl derivatives with fewer chlorine atoms .

Scientific Research Applications

(1,1’-Biphenyl)-4-ol, 2,4’-dichloro- has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studies have explored its effects on biological systems, including its potential as an antimicrobial agent.

    Medicine: Research has investigated its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-4-ol, 2,4’-dichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit enzymes involved in oxidative stress or modulate receptor activity in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: Similar in structure but lacks the biphenyl moiety.

    4-Chlorobiphenyl: Contains only one chlorine atom and lacks the hydroxyl group.

    2,4’-Dichlorobiphenyl: Similar but lacks the hydroxyl group.

Uniqueness

(1,1’-Biphenyl)-4-ol, 2,4’-dichloro- is unique due to the presence of both chlorine atoms and a hydroxyl group on the biphenyl structure. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

53905-32-1

Molecular Formula

C12H8Cl2O

Molecular Weight

239.09 g/mol

IUPAC Name

3-chloro-4-(4-chlorophenyl)phenol

InChI

InChI=1S/C12H8Cl2O/c13-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)14/h1-7,15H

InChI Key

TWTMZCBRSZGINH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)O)Cl)Cl

Origin of Product

United States

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